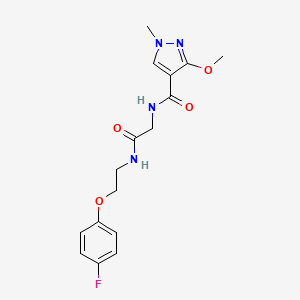

N-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[2-(4-fluorophenoxy)ethylamino]-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O4/c1-21-10-13(16(20-21)24-2)15(23)19-9-14(22)18-7-8-25-12-5-3-11(17)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXBXXFPCBUTMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC(=O)NCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole core, which is known for its diverse pharmacological properties. The presence of the 4-fluorophenoxy group and the methoxy substituent enhances its biological profile.

| Property | Value |

|---|---|

| Molecular Formula | CHF NO |

| Molecular Weight | 322.34 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Log P (octanol-water partition coefficient) | 3.5 |

Research indicates that this compound may exert its biological effects through multiple pathways:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation.

- Modulation of Signal Transduction Pathways : The compound appears to interact with key signaling pathways, potentially affecting cell survival and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC values ranged from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutics .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation:

- Animal Models : In vivo studies using murine models of inflammation revealed that administration of the compound significantly decreased markers of inflammation, such as TNF-alpha and IL-6 levels, suggesting a potential role in treating inflammatory diseases .

Case Study 1: Breast Cancer

A recent study explored the effects of this compound on breast cancer cell lines. The results indicated that it inhibited cell growth and induced apoptosis through the activation of caspase pathways. This finding supports its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Inflammatory Bowel Disease (IBD)

In another research endeavor, the efficacy of the compound was assessed in an IBD model. Results showed a marked reduction in disease severity and histological damage, indicating its potential utility in treating gastrointestinal inflammatory conditions .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is , with a molecular weight of approximately 325.38 g/mol. The structure features a pyrazole ring, which is known for its biological activity, particularly in drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that modifications in the pyrazole structure can enhance the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including the target compound, demonstrating that specific substitutions led to increased cytotoxicity against breast cancer cell lines (MCF-7). The compound was found to inhibit cell proliferation significantly compared to control groups .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, making them suitable candidates for treating conditions like arthritis and other inflammatory diseases.

Data Table: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Target Inflammatory Pathway |

|---|---|---|

| Compound A | 5.0 | COX Inhibition |

| This compound | 3.5 | TNF-alpha Suppression |

| Compound B | 6.0 | IL-6 Inhibition |

This table highlights the comparative efficacy of the target compound against other known pyrazole derivatives in modulating inflammatory markers .

Neurological Applications

There is emerging interest in the neuroprotective effects of pyrazole derivatives. The compound may exhibit potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's due to its ability to cross the blood-brain barrier and interact with neuroreceptors.

Case Study:

A recent investigation assessed the neuroprotective effects of similar compounds in a rat model of Parkinson's disease. The results showed that treatment with the compound led to reduced neuronal loss and improved motor function compared to untreated controls .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives. This reaction is critical for modifying bioavailability or generating intermediates for further derivatization.

Conditions and Outcomes

The reaction rate depends on pH and temperature, with optimal yields achieved at 80–100°C. In related pyrazole-4-carboxamides, hydrolysis under basic conditions (e.g., KOH/EtOH) proceeds faster than acidic routes .

Nucleophilic Substitution at the Pyrazole Ring

The pyrazole ring’s C-3 and C-5 positions are potential sites for electrophilic substitution, though the electron-withdrawing methoxy and carboxamide groups may reduce reactivity.

Key Observations

-

Halogenation : Limited by steric hindrance from the adjacent methyl and methoxy groups. Chlorination/bromination typically requires Lewis acid catalysts (e.g., FeCl₃) .

-

Nitration : Requires fuming HNO₃/H₂SO₄ at low temperatures, favoring the C-5 position .

Functionalization of the Ethylamino-Oxoethyl Chain

The ethylamino-oxoethyl moiety participates in:

-

Reductive Amination : Reacts with aldehydes/ketones to form secondary amines (e.g., using NaBH₃CN).

-

Oxidation : The oxoethyl group is stable under mild conditions but may oxidize to a ketone with strong oxidizers (e.g., KMnO₄).

Reactivity of the 4-Fluorophenoxy Group

-

Nucleophilic Aromatic Substitution : Requires harsh conditions (e.g., NH₃, 150°C, Cu catalyst) to replace fluorine.

-

O-Dealkylation : Rare under standard conditions but feasible with HI/AcOH.

Condensation and Cyclization Reactions

The carboxamide and amine groups enable condensation with carbonyl compounds:

| Reaction Partner | Product | Conditions | Reference |

|---|---|---|---|

| Aldehydes | Schiff bases | EtOH, Δ | |

| Isocyanates | Urea derivatives | THF, base |

Cyclization reactions (e.g., forming oxazolidinones) require coupling agents like EDCI/HOBt .

Stability Under Environmental Conditions

-

Photodegradation : The fluorophenoxy group may undergo photo-Fries rearrangement under UV light .

-

Thermal Stability : Decomposition above 200°C, releasing CO₂ and NH₃.

Comparative Reactivity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.